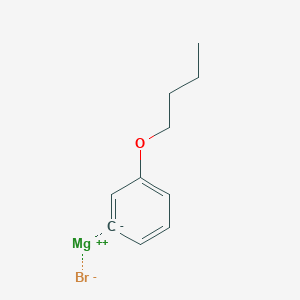![molecular formula C10H12BrFS B13411186 1-Bromo-2-[(4-fluorobutyl)sulfanyl]benzene CAS No. 885267-11-8](/img/structure/B13411186.png)
1-Bromo-2-[(4-fluorobutyl)sulfanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-[(4-fluorobutyl)sulfanyl]benzene is an organic compound that features a benzene ring substituted with a bromine atom and a 4-fluorobutylsulfanyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with bromobenzene and 4-fluorobutylthiol.
Reaction Conditions: The reaction involves the nucleophilic substitution of the bromine atom on bromobenzene with the 4-fluorobutylthiol group. This can be facilitated by using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrially, the process may involve continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity of the final product.
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the bromine atom on the benzene ring.
Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (mCPBA).
Common Reagents and Conditions: Typical reagents include halogens (e.g., Br2, Cl2), oxidizing agents (e.g., H2O2, mCPBA), and bases (e.g., NaH, K2CO3).
Major Products: Depending on the reaction conditions, major products can include substituted benzene derivatives, sulfoxides, and sulfones.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-[(4-fluorobutyl)sulfanyl]benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those targeting specific pathways involving sulfanyl groups.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism by which 1-Bromo-2-[(4-fluorobutyl)sulfanyl]benzene exerts its effects involves:
Molecular Targets: The compound can interact with various enzymes and receptors due to its unique structure.
Pathways Involved: It may participate in pathways involving electrophilic aromatic substitution and nucleophilic substitution reactions, leading to the formation of various intermediates and products.
Vergleich Mit ähnlichen Verbindungen
Bromobenzene: Consists of a benzene ring with a single bromine atom.
4-Fluorobutylbenzene: Features a benzene ring with a 4-fluorobutyl group.
1-Bromo-4-fluorobenzene: Contains both bromine and fluorine substituents on the benzene ring.
Eigenschaften
CAS-Nummer |
885267-11-8 |
|---|---|
Molekularformel |
C10H12BrFS |
Molekulargewicht |
263.17 g/mol |
IUPAC-Name |
1-bromo-2-(4-fluorobutylsulfanyl)benzene |
InChI |
InChI=1S/C10H12BrFS/c11-9-5-1-2-6-10(9)13-8-4-3-7-12/h1-2,5-6H,3-4,7-8H2 |
InChI-Schlüssel |
VCEPRRMZQWTXIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)SCCCCF)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



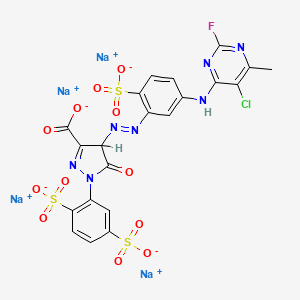

![1-ethyl-5-fluoro-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B13411124.png)
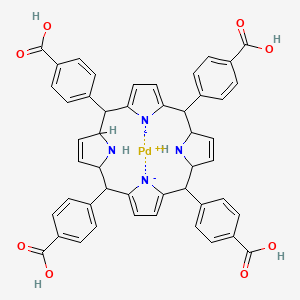
![3-deoxy-D-gro-D-glcNon2ulo5NAc-onic(a2-3)Gal(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)Gal(b1-4)Glc](/img/structure/B13411131.png)
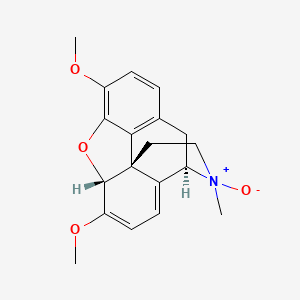


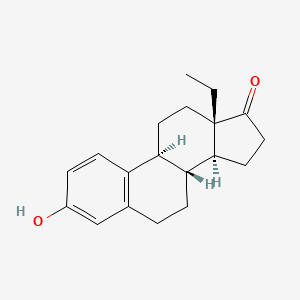
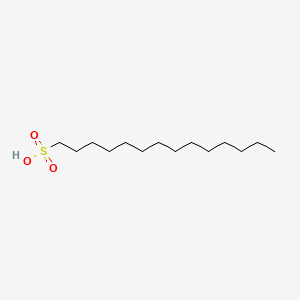
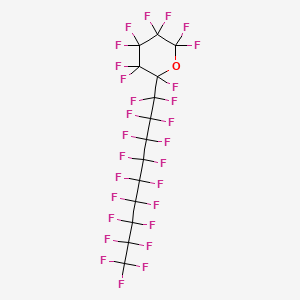
![N-{5-[Methoxy(phenyl)acetyl]octahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B13411185.png)
